Pirarubicin

Vue d'ensemble

Description

Pirarubicin is an anthracycline drug, which is an analogue of the anthracycline antineoplastic antibiotic doxorubicin. It is known for its reduced toxicity and superior anti-tumor efficacy compared to its parental compound doxorubicin . This compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pirarubicin is synthesized through a series of chemical reactions involving the modification of the doxorubicin molecule. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the chemical transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes that are optimized for yield and purity. The process includes the synthesis of the intermediate compounds, followed by their conversion to this compound through a series of chemical reactions. The final product is then purified using techniques such as chromatography and crystallization to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Pirarubicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various degradation products.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Applications De Recherche Scientifique

Clinical Applications in Pediatric Cancers

Pirarubicin has been extensively studied for its effectiveness in treating pediatric cancers, particularly neuroblastoma, hepatoblastoma, rhabdomyosarcoma, and leukemia. A notable advantage of this compound over other anthracyclines, such as doxorubicin, is its reduced cardiotoxicity profile, making it a safer option for young patients.

- Clinical Trials : Research indicates that this compound can be utilized safely in children with solid tumors. A study proposed a new drug delivery system (P-THP) aimed at minimizing side effects while maintaining therapeutic efficacy. This system is particularly promising for pediatric applications due to its targeted delivery mechanism, which could reduce acute and chronic side effects associated with traditional chemotherapy regimens .

Efficacy in Urothelial Carcinoma

This compound is also employed in the treatment of upper tract urothelial carcinoma. A Phase III clinical trial in Japan investigated the effectiveness of a single early intravesical instillation of this compound following radical nephroureterectomy. The primary endpoint was relapse-free survival, with secondary endpoints including overall survival and adverse events.

- Study Design : The trial recruited 310 patients across 43 institutions and aims to establish the superiority of this compound over standard observation practices . Early results suggest that intravesical instillation may significantly enhance patient outcomes by reducing recurrence rates.

Treatment of Osteosarcoma

Osteosarcoma is another area where this compound has demonstrated considerable promise. A retrospective analysis compared the outcomes of patients treated with this compound-based regimens versus those receiving doxorubicin-based therapies.

- Clinical Findings : The five-year disease-free survival rate for patients treated with this compound was reported at 70.2%, significantly higher than the 53.1% observed in the doxorubicin group . This suggests that this compound may offer a more effective treatment option for patients with non-metastatic extremity osteosarcoma.

Mechanisms of Action and Combination Therapies

This compound exerts its antitumor effects primarily through intercalation into DNA, which disrupts replication and induces cell cycle arrest. Recent studies have explored its use in combination with other agents to enhance therapeutic efficacy.

- Combination with Capsaicin : Research indicates that combining this compound with capsaicin enhances its anti-proliferative effects on bladder cancer cells by inducing S-phase arrest and improving overall treatment outcomes . This synergistic effect highlights the potential for combination therapies to optimize cancer treatment protocols.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for optimizing its use in clinical settings. Studies have shown a triphasic elimination pattern with varying half-lives, which influences dosing strategies . However, significant concerns regarding cardiotoxicity remain, particularly at higher cumulative doses.

- Cardiotoxicity : In clinical observations, a notable decrease in left ventricular ejection fraction was documented in patients receiving high cumulative doses of this compound, leading to congestive heart failure in some cases . This necessitates careful monitoring and management strategies to mitigate cardiovascular risks during treatment.

Mécanisme D'action

Pirarubicin exerts its effects by intercalating into DNA and interacting with topoisomerase II. This interaction inhibits DNA replication and repair, as well as RNA and protein synthesis. The compound also induces DNA double-strand breaks, leading to cell death. The molecular targets of this compound include DNA and topoisomerase II, which are critical for the replication and transcription processes in cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Doxorubicin: The parental compound of pirarubicin, known for its high efficacy but higher cardiotoxicity.

Epirubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.

Daunorubicin: An anthracycline used in the treatment of leukemia, with a similar mechanism of action.

Uniqueness of this compound

This compound is unique due to its reduced cardiotoxicity and superior anti-tumor efficacy compared to doxorubicin. It also exhibits activity against some doxorubicin-resistant cell lines, making it a valuable alternative in cancer treatment .

Propriétés

Numéro CAS |

72496-41-4 |

|---|---|

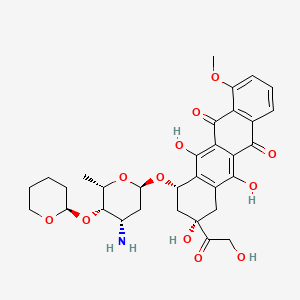

Formule moléculaire |

C32H37NO12 |

Poids moléculaire |

627.6 g/mol |

Nom IUPAC |

(9R)-7-[(2S,4R,5R,6R)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19?,21-,22-,31+,32-/m1/s1 |

Clé InChI |

KMSKQZKKOZQFFG-CBIZWKIZSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

SMILES isomérique |

C[C@@H]1[C@@H]([C@@H](C[C@H](O1)OC2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6 |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Apparence |

Solid powder |

Key on ui other cas no. |

72496-41-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.